![molecular formula C26H23N3O4S B2845309 N-[2-(4-甲氧基苯基)-5,5-二氧代-4,6-二氢噻吩[3,4-c]吡唑-3-基]-2,2-二苯基乙酰胺 CAS No. 681267-02-7](/img/structure/B2845309.png)

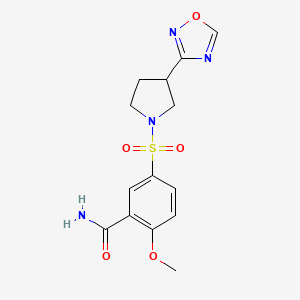

N-[2-(4-甲氧基苯基)-5,5-二氧代-4,6-二氢噻吩[3,4-c]吡唑-3-基]-2,2-二苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

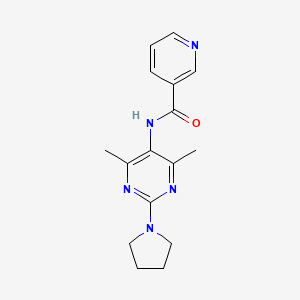

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The presence of methoxyphenyl and diphenylacetamide groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates or carbothioamides . Another common method involves the reaction of 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .科学研究应用

Antiproliferative Activity

The compound has shown significant antiproliferative activity against various cancer cell lines . It has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, and induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death .

Anticancer Activity

The compound’s anticancer activity is closely related to its antiproliferative properties. It has been found to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a key player in DNA replication and repair, which is often overexpressed in cancer cells .

Antiviral Activity

While specific studies on the antiviral activity of this compound are not available, related compounds in the pyrazole family have been found to exhibit antiviral properties . Further research could explore the potential antiviral applications of this compound.

Anti-inflammatory Activity

Pyrazoles, the family of compounds to which this molecule belongs, have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Antioxidant Activity

Pyrazoles have also been found to exhibit antioxidant activity . This could make the compound useful in combating oxidative stress, a factor in many diseases.

Antimicrobial Activity

The antimicrobial activity of pyrazoles suggests potential applications in combating bacterial and fungal infections .

Fluorescence Properties

The compound has been found to exhibit fluorescence properties , making it a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This could have applications in various fields, including biological research and environmental monitoring.

Potential for Further Research

Given the wide range of biological activities exhibited by related compounds, there is significant potential for further research into the applications of this compound. This could include exploration of its potential antidiabetic , antimalarial , and anticholinesterase activities , among others .

未来方向

While specific future directions for this compound are not available, research into similar compounds is ongoing. Many researchers are interested in synthesizing new derivatives of these types of compounds and studying their biological activity . This could potentially lead to the development of new drugs for treating various diseases.

作用机制

Target of Action

Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives, which often bind to their targets and modulate their activity .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, often leading to changes in cellular function .

Pharmacokinetics

The compound’s lipophilicity suggests that it may diffuse easily into cells .

Result of Action

Similar compounds have been found to have cytotoxic effects, suggesting that this compound may also have potential anticancer properties .

属性

IUPAC Name |

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c1-33-21-14-12-20(13-15-21)29-25(22-16-34(31,32)17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFCCFOUTNQNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)

![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)

![3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845240.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)

![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)

![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)

![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)